molecular formula C24H17N3O3 B4581257 5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4581257
M. Wt: 395.4 g/mol
InChI Key: IOHLFOVGRLSLKU-UHFFFAOYSA-N
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Description

The compound “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives, such as the compound , has been reported to be achieved through Pd-catalyzed one-pot direct ortho C–H arylation . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields . Many functional groups are well tolerated under these direct C–H arylation conditions .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by the presence of a pyrido[2,3-d]pyrimidine core, which can be functionalized with various groups to yield a wide variety of compounds . In the case of “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, the molecule contains a biphenyl group and a furylmethyl group attached to the pyrido[2,3-d]pyrimidine core.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives typically involve the arylation of pyrrolo[2,3-d]pyrimidine derivatives . This process is highly selective and direct, and many functional groups are well tolerated under these conditions .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. This interaction results in the disruption of the normal functioning of the targeted proteins, leading to changes in cellular processes .

Biochemical Pathways

The compound affects various biochemical pathways associated with the targeted proteins. For instance, it can inhibit the signaling pathways of tyrosine kinase, phosphatidylinositol-3 kinase, and mammalian target of rapamycin, among others . The downstream effects of these disruptions can lead to changes in cell growth, proliferation, and survival.

Pharmacokinetics

One of the pyrido[2,3-d]pyrimidin-7(8h)-ones, a closely related compound, demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats . This suggests that “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” might also exhibit favorable ADME properties.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the targeted proteins. By inhibiting these proteins, the compound can disrupt cellular processes such as cell growth and proliferation, potentially leading to cell death .

Future Directions

The future directions for research on “5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and related compounds could involve further exploration of their medicinal chemistry potential . The broad spectrum of activities exhibited by pyrido[2,3-d]pyrimidines suggests that these compounds could be of great importance in the development of new selective, effective, and safe therapeutic agents .

properties

IUPAC Name

1-(furan-2-ylmethyl)-5-(4-phenylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c28-23-21-20(18-10-8-17(9-11-18)16-5-2-1-3-6-16)12-13-25-22(21)27(24(29)26-23)15-19-7-4-14-30-19/h1-14H,15H2,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHLFOVGRLSLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=O)NC(=O)N(C4=NC=C3)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(biphenyl-4-yl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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